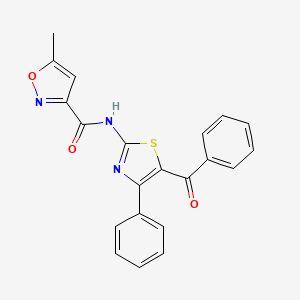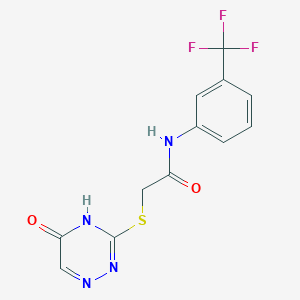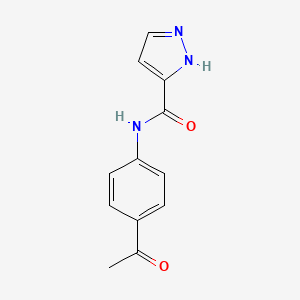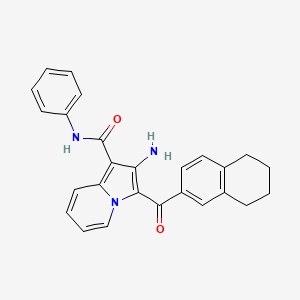![molecular formula C18H12N2OS B2671009 N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921150-43-8](/img/structure/B2671009.png)
N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Synthesis Analysis
The compound is synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis
The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis
The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .Applications De Recherche Scientifique
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of derivatives similar to "N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide". For example, the study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives explores the creation of compounds with a variety of aryl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with one specific compound further analyzed through single crystal X-ray diffraction studies (Özer et al., 2009).
Antimicrobial and Antipathogenic Activity
Another study on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells in free and adherent states. The research demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
In the field of materials science, studies have focused on the synthesis of polyamides and polyimides derived from diamino-diphenyl or di(biphenylyl)-p-terphenyl compounds. These polymers exhibit excellent thermooxidative stability and potential for use as processable and heat-resistant polymeric materials (Spiliopoulos et al., 1998).
Chemical Sensing
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has explored their solid-state properties and potential as colorimetric sensors for fluoride anions. One compound in this series was found to exhibit a significant color transition in response to fluoride ion, showcasing its utility for naked-eye detection of fluoride in solution (Younes et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFCFLWHMJGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2670929.png)

![3-(Tert-butylsulfonyl)-1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidine](/img/structure/B2670932.png)




![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)

![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)
![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)